molecular formula C18H20F3N3O4S2 B6518919 2,5-difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide CAS No. 946308-07-2

2,5-difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide

Cat. No.: B6518919
CAS No.: 946308-07-2
M. Wt: 463.5 g/mol
InChI Key: HKENTMMZXPIQNI-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O4S2 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.08473296 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O4S2/c19-14-1-4-16(5-2-14)23-8-10-24(11-9-23)29(25,26)12-7-22-30(27,28)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKENTMMZXPIQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzene ring, sulfonamide, and piperazine functionalities. This compound has garnered attention in pharmaceutical research due to its potential biological activities. The presence of fluorine atoms and a sulfonyl group may enhance its solubility and reactivity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C18H20F3N3O4S2
  • Molecular Weight : 463.5 g/mol
  • CAS Number : 946308-07-2

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism remains to be fully elucidated, but similar compounds have shown the following actions:

  • Inhibition of Protein Synthesis : Some sulfonamide derivatives disrupt bacterial protein synthesis pathways.
  • Antimicrobial Activity : Compounds with piperazine and sulfonamide structures often exhibit antibacterial properties.

Biological Activity Overview

Research has indicated that compounds structurally similar to this compound possess diverse biological activities, including:

  • Antibacterial Properties :
    • Compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.
    • For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Antitumor Activity :
    • Some derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, potentially involving apoptosis induction or cell cycle arrest.
  • Antifungal Effects :
    • Certain analogs have been noted for their antifungal properties, outperforming traditional antifungal agents in specific assays .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds compared to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(4-fluorophenyl)piperazinePiperazine core with fluorophenyl groupAntidepressantLacks sulfonamide functionality
SulfanilamideSimple sulfonamide structureAntibacterialNo fluorine or piperazine components
2-Fluoro-N-(piperidin-1-yl)benzene-sulfonamidePiperidine instead of piperazineAntitumorDifferent nitrogen heterocycle

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy :
    A study demonstrated that derivatives with similar piperazine and sulfonamide groups exhibited significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound's ability to inhibit biofilm formation was also noted.
  • Anticancer Properties :
    Research into analogs has shown that they can induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .
  • Synergistic Effects :
    Some studies suggest that combining this compound with other antibiotics may enhance its efficacy against resistant bacterial strains, potentially reducing the required dosage and mitigating side effects .

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